molecular formula C14H13ClO2S B1364742 2,2-Diphenylethanesulfonyl chloride CAS No. 71351-01-4

2,2-Diphenylethanesulfonyl chloride

Cat. No.: B1364742
CAS No.: 71351-01-4
M. Wt: 280.8 g/mol
InChI Key: DYESDWUOAPVIIV-UHFFFAOYSA-N
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Description

2,2-Diphenylethanesulfonyl chloride is an organic compound with the molecular formula C14H13ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of two phenyl groups attached to an ethane backbone, with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Safety and Hazards

“2,2-Diphenylethanesulfonyl chloride” is classified as corrosive . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diphenylethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of benzene with 1,1’-[2-[(phenylmethyl)thio]ethylidene]bis- under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Mechanism of Action

The mechanism of action of 2,2-diphenylethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenylethanesulfonyl chloride is unique due to the presence of two phenyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its solubility and interaction with other molecules, making it distinct from other sulfonyl chlorides .

Properties

IUPAC Name

2,2-diphenylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2S/c15-18(16,17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYESDWUOAPVIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396690
Record name 2,2-Diphenylethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71351-01-4
Record name 2,2-Diphenylethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Diphenylethanesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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